molecular formula C23H24N4O4S B3015639 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide CAS No. 894049-31-1

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B3015639
CAS No.: 894049-31-1
M. Wt: 452.53
InChI Key: QPWXYMFDVGEQTE-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with aromatic substituents. The structure includes:

  • A 3,4-dimethoxyphenyl group at position 2 of the thiazolo-triazole ring.
  • An ethyl linker at position 6, connecting to a 4-ethoxybenzamide moiety.

This compound is synthesized via multi-step reactions involving cyclization and functionalization of triazole-thione precursors. Its design leverages the bioisosteric properties of the thiazolo-triazole system, which is known for enhancing metabolic stability and receptor-binding affinity in medicinal chemistry . The ethoxy and methoxy substituents likely modulate solubility and electronic effects, influencing pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-31-18-8-5-15(6-9-18)22(28)24-12-11-17-14-32-23-25-21(26-27(17)23)16-7-10-19(29-2)20(13-16)30-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWXYMFDVGEQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450. This interaction could inhibit the enzyme’s activity, leading to changes in the metabolism of various substances in the body.

Pharmacokinetics

Compounds with the 1,2,4-triazole ring are known to be effective in oral administration, suggesting good absorption and bioavailability

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide (CAS Number: 894048-41-0) is a synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through a detailed review of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of 436.5 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole core that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A comprehensive review highlighted that these compounds show activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for some derivatives . The thiazolo[3,2-b][1,2,4]triazole moiety enhances the antimicrobial efficacy due to its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV .

Antifungal Activity

The antifungal potential of 1,2,4-triazole derivatives is well-documented. The thiazolo[3,2-b][1,2,4]triazole structure contributes to the inhibition of fungal growth by disrupting cell membrane integrity and interfering with ergosterol biosynthesis. Studies have shown that certain derivatives possess broad-spectrum antifungal activity against resistant strains .

Anticancer Properties

Preliminary studies suggest that compounds containing the thiazolo[3,2-b][1,2,4]triazole nucleus may exhibit anticancer properties. Research on related triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, molecular docking studies indicated that these compounds might inhibit tyrosine kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazolo[3,2-b][1,2,4]triazole Core : This moiety is crucial for the antimicrobial and antifungal activities.
  • Ethoxybenzamide Group : Enhances solubility and bioavailability.
  • Dimethoxyphenyl Substituent : Contributes to the lipophilicity and potential interaction with biological targets.

Study on Antimicrobial Efficacy

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that modifications at the benzamide position significantly influenced their antibacterial potency. Compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to those with electron-withdrawing substituents .

Evaluation of Antifungal Activity

In another investigation focused on antifungal properties, several triazole derivatives were synthesized and tested against Candida albicans. The results revealed that specific substitutions on the triazole ring markedly improved antifungal efficacy compared to standard antifungal agents like fluconazole .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.48 g/mol. The compound features a thiazolo-triazole core combined with an ethoxybenzamide moiety, which contributes to its unique chemical properties and potential biological interactions.

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit a range of biological activities:

Antitumor Activity

Studies have shown that compounds containing the thiazolo-triazole structure can inhibit the proliferation of various cancer cell lines. Preliminary data suggest that this compound may interfere with cellular signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

Compounds within this class have demonstrated significant anti-inflammatory effects in vitro and in vivo. They may modulate inflammatory mediators and pathways, offering potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Effects

Thiazolo-triazole derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains. The unique structural features of this compound may enhance its efficacy against resistant microbial strains.

Analgesic Activity

Research suggests that similar compounds can exhibit analgesic effects by interacting with pain pathways in the body. This property could make this compound a candidate for pain management therapies.

Case Study 1: Antitumor Activity Evaluation

A study conducted on similar thiazolo-triazole derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vivo studies using animal models showed that compounds similar to this compound significantly reduced inflammation markers in serum after administration.

Case Study 3: Antimicrobial Activity Testing

In vitro assays against Staphylococcus aureus revealed that derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives

  • 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) :
    • Substituents: Chlorophenyl at position 2 and methoxyphenyl at position 4.
    • Key 85% yield, m.p. 130–132°C, 13C NMR δ 164.61 (C-8 thiazolo-triazole) .
    • Comparison : The target compound replaces the chlorophenyl group with 3,4-dimethoxyphenyl and introduces a benzamide-ethyl chain. These modifications likely enhance steric bulk and hydrogen-bonding capacity compared to 8b.

Triazolo-Thiadiazole Hybrids

  • 3-Ethoxy-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide: Substituents: Ethyl-triazolo-thiadiazole core with ethoxybenzamide. Molecular weight: 363.44 g/mol .

Triazolo-Pyridazine Derivatives

  • 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide :
    • Substituents: Ethoxyphenyl and methyl-pyridazine.
    • CAS: 891117-12-7 .
    • Comparison : The pyridazine system introduces additional nitrogen atoms, increasing polarity but reducing lipophilicity compared to the thiazolo-triazole core.

Spectral Comparisons

Compound IR Key Bands (cm⁻¹) 1H-NMR Features (δ, ppm) 13C-NMR Key Signals (δ, ppm)
Target Compound Absence of C=O (1663–1682 cm⁻¹) Ethoxy CH3 at ~1.3–1.5 Thiazolo-triazole C-2 at ~157–160
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) C=O at 1660–1680 Dimethoxy CH3 at ~3.7–3.8 Benzamide carbonyl at ~167
Compound 8b C=S at 1247–1255 Chlorophenyl CH at ~7.2–7.4 Thiazolo-triazole C-8 at 164.61

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The thiazolo-triazole core may resist oxidative metabolism better than triazolo-thiadiazoles, as sulfur-containing heterocycles often exhibit lower CYP450 affinity .
  • Solubility : Ethoxy and methoxy groups enhance water solubility relative to halogenated derivatives (e.g., 8b), critical for oral bioavailability .

Q & A

Q. What are the key synthetic pathways for N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide, and how are intermediates optimized for yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, acetic acid catalysis) .
  • Step 2 : Introduction of the 3,4-dimethoxyphenyl group through nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Amidation of the ethoxybenzamide moiety using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents . Yield optimization focuses on controlling reaction temperature, stoichiometry, and purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regiochemistry, particularly for the thiazolo-triazole ring and methoxy/ethoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>98% required for biological assays), with C18 columns and UV detection at 254 nm .
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and packing interactions .

Advanced Research Questions

Q. What mechanistic hypotheses explain the antimicrobial activity of this compound, and how do structural modifications alter efficacy?

  • The 3,4-dimethoxyphenyl and thiazolo-triazole moieties are hypothesized to inhibit bacterial DNA gyrase or fungal cytochrome P450 enzymes via π-π stacking and hydrogen bonding .
  • Structure-Activity Relationship (SAR) Insights :
  • Replacement of methoxy with electron-withdrawing groups (e.g., -CF3) enhances lipophilicity and membrane penetration but may reduce solubility .
  • Ethoxybenzamide elongation improves target binding affinity in fungal models but increases metabolic instability .
    • Validation : MIC assays against Staphylococcus aureus and Candida albicans, combined with molecular docking simulations, are used to test these hypotheses .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what are the limitations of these models?

  • In Silico Tools :
  • ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition. The compound’s high logP (~3.5) suggests strong tissue penetration but potential hepatotoxicity .
  • Molecular Dynamics (MD) : Simulates binding stability with target proteins (e.g., kinases) under physiological conditions .
    • Limitations :
  • Models often underestimate phase II metabolism (e.g., glucuronidation) and do not account for interspecies variability .
  • Experimental validation via microsomal stability assays (e.g., rat liver microsomes) is essential .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM in cancer cell lines) may arise from:

  • Assay Conditions : Viability assays (MTT vs. ATP luminescence) differ in sensitivity to mitochondrial activity .
  • Cell Line Variability : Genetic drift in HeLa vs. MCF-7 cells impacts drug transporter expression .
  • Solution : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., caspase-3 activation) to confirm apoptosis .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow Chemistry : Continuous synthesis of the thiazolo-triazole core reduces side reactions and improves heat management .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) identifies critical parameters (e.g., catalyst loading, solvent ratio) for reproducibility .
  • In-Line Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress in real time .

Q. How should researchers design assays to evaluate the compound’s dual antimicrobial and anticancer activity?

  • Dose-Response Matrix : Test a concentration range (1 nM–100 µM) against co-cultured cancer and microbial cells to identify selective indices .
  • Combination Studies : Use Chou-Talalay synergy analysis with standard drugs (e.g., doxorubicin, fluconazole) to assess potentiation .
  • Resistance Mitigation : Serial passage experiments under sublethal doses monitor mutation rates in pathogens .

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